Spirobarbital
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72035-36-0 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
4-ethyl-1,3-dimethyl-8-sulfanyl-7,9-diazaspiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H20N2O2S/c1-4-8-6(2)5-7(3)12(8)9(15)13-11(17)14-10(12)16/h6-8,11,17H,4-5H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
MBSDENFZBBIVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(C12C(=O)NC(NC2=O)S)C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Spirobarbiturates
Classical and Contemporary Synthesis Approaches
Over the years, chemists have developed numerous strategies to synthesize spirobarbiturate derivatives, utilizing various reaction types and conditions.
Multi-Component Reaction (MCR) Pathways
Multi-component reactions (MCRs) are highly valued in organic synthesis for their atom economy, efficiency, and ability to generate complex molecules in a single step from three or more starting materials. Barbituric acid and its derivatives serve as versatile building blocks in various MCRs for spirobarbiturate synthesis.
One-Pot MCRs: Several MCRs have been reported for the synthesis of spirobarbiturate scaffolds. For instance, a one-pot, three-component reaction involving triphenyl phosphine (B1218219), dialkyl acetylene (B1199291) dicarboxylates, and 5-arylidene-1,3-dimethylpyrimidine-2,4,6-triones in THF has been utilized to produce novel functionalized triphenylphosphanylidene-spirobarbiturates in high yields researchgate.net. These reactions often proceed under mild conditions and offer good functional group tolerance researchgate.net. Another example includes the synthesis of spirooxindole-based barbituric acid derivatives through one-pot MCRs involving substituted barbituric acid, isatin (B1672199), and malononitrile, often catalyzed by metal nanoparticles or acids, yielding products in excellent yields mdpi.com. Electrochemical MCRs have also emerged as a green approach, for example, the electrocatalytic multicomponent assembly of arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to form spiro[furo[3,2-c]pyran-2,5′-pyrimidines] mdpi.com.
Advanced Catalytic Systems in Spirobarbiturate Formation
The development of catalytic systems has significantly advanced the synthesis of spirobarbiturates, particularly in achieving stereoselectivity and improving reaction efficiency.
Achieving enantioselectivity in spirobarbiturate synthesis is crucial for developing pharmacologically active compounds, as chirality often dictates biological activity. Various asymmetric catalytic strategies have been employed.
Organocatalytic Approaches (e.g., Squaramide-Catalyzed Reactions): Organocatalysis, particularly using chiral organocatalysts like squaramides and thioureas, has proven highly effective for the enantioselective synthesis of spirobarbiturates researchgate.netresearchgate.netnih.govmdpi.comd-nb.infobeilstein-journals.org. These catalysts often operate through bifunctional activation, simultaneously activating both nucleophilic and electrophilic components of the reaction.
Squaramide Catalysis: Squaramide catalysts have been successfully employed in asymmetric Michael addition/cyclization tandem reactions between benzylidene barbituric acids and oxindolylmalonitriles, yielding chiral bisspiro barbituric acid–oxindole (B195798) derivatives with excellent stereoselectivities (up to >99% ee and >20:1 dr) researchgate.netnih.gov. Similarly, squaramide catalysts have facilitated asymmetric Michael/Mannich [3+2] cycloaddition reactions between N-2,2,2-trifluoroethyl isatin ketimines and barbiturate-based olefins, producing trifluoromethylated dispirobarbituric acid derivatives with high yields and excellent stereoselectivities researchgate.netmdpi.com. For example, a squaramide catalyst (C6) in dichloromethane (B109758) at room temperature for 2 hours efficiently catalyzed the reaction, yielding products with up to 99% yield and >99% ee researchgate.net.
Thiourea (B124793) Catalysis: Bifunctional thiourea catalysts, derived from chiral sources like quinine, have also been instrumental in the asymmetric synthesis of spirobarbiturates. These catalysts have been used in [3+2] annulation reactions between 2-isothiocyanato-1-indanones and barbiturate-based olefins, affording chiral dispiro[indene-pyrrolidine-pyrimidine]s with high yields and excellent stereoselectivities (up to >99% yield, >20:1 dr, and >99% ee) d-nb.infobeilstein-journals.org. These reactions are often performed under mild conditions and can be scaled up d-nb.infobeilstein-journals.org.
Phosphine Catalysis: Chiral phosphines have also been utilized in asymmetric cycloaddition reactions for spirobarbiturate synthesis. For instance, phosphine-catalyzed asymmetric [4+2] cycloadditions of α-substituted allenoates with barbiturate-derived alkenes have yielded spirobarbiturate-cyclohexenes with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 99% ee) rsc.org.
Green Chemistry Methodologies in Spirobarbiturate Synthesis: The drive towards sustainable synthesis has led to the development of greener methodologies. Performing reactions in water, using iodine as a promoter for bimolecular annulation of alkylidene barbiturates, has provided dihydrofuryl spirobarbiturates in good to excellent yields with straightforward work-up procedures, highlighting an environmentally benign approach clockss.org. Electrochemical synthesis also offers a greener alternative by replacing hazardous reagents with electric current researchgate.net.
Data Table: Examples of Asymmetric Spirobarbiturate Synthesis
| Reaction Type | Catalyst | Substrates | Yields (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) | References |
| Michael addition/cyclization tandem reaction | Squaramide catalyst (e.g., C6) | Benzylidene barbituric acids and oxindolylmalonitriles | 62-99 | 72->99% | 71:29-99:1 | researchgate.net |
| Michael/Mannich [3+2] cycloaddition | Squaramide catalyst | N-2,2,2-trifluoroethyl isatin ketimines and barbiturate-based olefins | Up to 99 | Up to >99% | Up to 99:1 | researchgate.netmdpi.com |
| [3+2] annulation | Bifunctional thiourea catalyst | 2-isothiocyanato-1-indanones and barbiturate-based olefins | Up to >99 | Up to >99% | Up to >20:1 | d-nb.infobeilstein-journals.org |
| [4+2] cycloaddition | Spirocyclic chiral phosphine catalyst | α-substituted allenoates and barbiturate-derived alkenes | Good to excellent | Up to 99% | Up to >20:1 | rsc.org |
| Michael addition of N,N′-dialkylbarbituric acid derivatives to enones | Quinine-derived squaramide catalyst | N,N′-dialkylbarbituric acid derivatives and enones | 44-99 | 91-99% | Not specified | mdpi.com |
| [3+2] cycloaddition of alkylidene barbiturates with 3-isothiocyanato oxindoles | Quinine-derived thiourea catalyst | Alkylidene barbiturates and 3-isothiocyanato oxindoles | Good to excellent | 74-98% | 87:13-99:1 | researchgate.net |
Compound List
Spirobarbital
Spirobarbiturates
Barbituric acid
1,3-dimethylbarbituric acid
1,3-diethyl thiobarbituric acid
N,N′-dimethylbarbituric acid
N,N′-dialkylbarbituric acid derivatives
5-arylidene-1,3-dimethylpyrimidine-2,4,6-triones
Isatin
Oxindolylmalonitriles
N-2,2,2-trifluoroethyl isatin ketimines
2-isothiocyanato-1-indanones
α-substituted allenoates
Barbiturate-derived alkenes
Enones
3-isothiocyanato oxindoles
Asymmetric Catalysis for Enantioselective Synthesis
Phosphine-Catalyzed Annulation Reactions
Phosphine catalysts have emerged as versatile tools for constructing spirobarbiturate skeletons through various annulation reactions. These include:
[3+2] Annulation Reactions: Phosphine-catalyzed [3+2] annulation reactions between ynones and barbiturate-derived alkenes have been successfully developed. These reactions, often facilitated by a weak acid, yield functionalized spirobarbiturate-cyclopentanones in moderate to excellent yields with high E/Z stereoselectivity rsc.orgnih.govresearchgate.net. Asymmetric variants utilizing chiral phosphine catalysts have also been explored, achieving moderate enantioselectivity rsc.orgnih.govresearchgate.net.
[4+2] Annulation Reactions: Phosphine catalysts also mediate [4+2] annulation reactions. For instance, the reaction of barbiturate-derived alkenes with allenoates, catalyzed by chiral phosphines, provides spirobarbiturate-cyclohexenes with good to excellent yields and high diastereoselectivity and enantioselectivity researchgate.netresearchgate.netacs.org. Furthermore, phosphine-catalyzed [4+2] annulations of ynones with barbiturate-derived alkenes, in the presence of an inorganic base, afford pyrano[2,3-d]pyrimidine-2,4(3H)-dione derivatives rsc.orgnih.gov. Other phosphine catalysts, such as HMPT and triarylphosphines, have been employed in [4+2] annulations of allenoates with activated olefins like arylidenemalononitriles, leading to cyclohexene (B86901) derivatives with varying selectivities acs.org.
Three-Component Reactions: Triphenylphosphine has been utilized in a one-pot, three-component reaction for the synthesis of novel triphenylphosphanylidene spirobarbiturates, offering high yields under mild conditions researchgate.net.
Palladium-Catalyzed Cycloaddition and Annulation
Palladium catalysis plays a crucial role in the enantioselective construction of diverse spirobarbiturate architectures. Key examples include:
[3+2] Cycloadditions: Palladium-catalyzed enantioselective [3+2] annulation reactions have been achieved using 5-allenyloxazolidine-2,4-diones as precursors with barbiturate-derived alkenes. These reactions, often employing axially chiral phosphoramidite (B1245037) ligands, furnish highly functionalized spirobarbiturate-γ-lactam derivatives in excellent yields with high diastereoselectivity and enantioselectivity acs.orgnih.govfigshare.comresearchgate.netexaly.com.
[4+2] Cycloadditions: Chiral palladium(0)/ligand complexes have been employed in [4+2] cycloaddition reactions between vinyl benzoxazinanones and barbiturate-based olefins. This methodology efficiently produces barbiturate-fused spirotetrahydroquinolines with excellent diastereoselectivity and enantioselectivity acs.org.
[5+2] Annulations: Palladium/XantPhos catalysis enables the [5+2] annulation of vinylethylene carbonates (VECs) with barbiturate-derived alkenes, yielding spirobarbiturate-tetrahydrooxepines. These reactions proceed with high yields and excellent stereoselectivities, and the products demonstrate easy scalability and versatile transformability researchgate.netacs.org.
Three-Component Reactions: Palladium-catalyzed three-component reactions have also been utilized, for example, in the synthesis of spirobarbiturate-chromane derivatives via [4+2] decarboxylative cycloaddition of 4-vinylbenzodioxinones with barbiturate-derived alkenes, achieving high yields and excellent stereoselectivities researchgate.net.
Transition Metal-Mediated Syntheses
Beyond phosphine and palladium catalysis, other transition metals and related methodologies contribute to spirobarbiturate synthesis:
Rhodium(II) Catalysis: Rhodium(II) catalysts are effective in the reactions of cyclic diazo compounds derived from barbituric acid with various styrene (B11656) moieties, leading to the formation of spirobarbiturates and spirothiobarbiturates bearing cyclopropane (B1198618) rings researchgate.net.
[2+2+2] Cyclotrimerization: Transition-metal-catalyzed [2+2+2] cyclotrimerization reactions have been employed to synthesize spiro barbiturates and Meldrum's acid derivatives thieme-connect.com.
Organocatalysis: While not strictly transition metal-mediated, organocatalysts like squaramides and thioureas are highly effective for spirobarbiturate synthesis, often proceeding via domino Michael addition/cyclization pathways mdpi.combeilstein-journals.orgd-nb.info. For instance, squaramide-catalyzed asymmetric Michael addition/cyclization reactions between benzylidene barbituric acids and oxindolylmalonitriles yield chiral bispiro barbituric acid–oxindole derivatives with excellent stereoselectivities mdpi.com. Similarly, bifunctional thiourea catalysts facilitate the enantioselective construction of indanone-derived spirobarbiturates through domino Michael/cyclization reactions beilstein-journals.orgd-nb.info. Triethylamine (Et3N) has also been used to catalyze [3+2] cycloadditions for the diastereoselective synthesis of dispirobarbiturates sci-hub.seacs.org.
Mechanistic Investigations of Spirobarbiturate Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling stereochemistry in spirobarbiturate synthesis.
Michael Addition Reactions
Michael addition reactions are frequently implicated as key steps in the formation of spirobarbiturate frameworks. The C5 position of barbituric acid, activated by adjacent carbonyl groups, readily undergoes nucleophilic attack.
In many organocatalytic domino reactions, a Michael addition initiates the cascade. For example, in the squaramide-catalyzed synthesis of bispiro barbituric acid–oxindole derivatives, the deprotonated oxindolylmalononitrile attacks the electron-deficient barbituric acid derivative via a Michael addition, followed by intramolecular cyclization mdpi.com.
Similarly, thiourea-catalyzed reactions involve a Michael addition between barbiturate-based olefins and other activated species, leading to the formation of intermediates that undergo subsequent cyclization beilstein-journals.orgd-nb.info.
A proposed mechanism for the synthesis of triphenylphosphanylidene spirobarbiturates involves the Michael addition of a zwitterionic intermediate to an activated arylidene moiety, followed by intramolecular nucleophilic addition researchgate.net.
Cycloaddition Reactions
Cycloaddition reactions are central to building the spirocyclic core of these compounds, with [3+2], [4+2], and [5+2] cycloadditions being prominent.
[3+2] Cycloadditions:
Phosphine-catalyzed: The mechanism typically involves the formation of a zwitterionic or phosphonium (B103445) ylide intermediate from the ynone, which then undergoes a [3+2] cycloaddition with the barbiturate-derived alkene rsc.orgnih.govresearchgate.net. Asymmetric variants often involve chiral phosphine catalysts that control the facial selectivity of the addition researchgate.net.
Palladium-catalyzed: These reactions often proceed via a π-allyl palladium zwitterion intermediate formed from precursors like 5-allenyloxazolidine-2,4-diones. This intermediate then undergoes a [3+2] cycloaddition with the barbiturate-derived alkene acs.orgnih.govfigshare.comresearchgate.netexaly.com.
Organocatalyzed: For example, in the Et3N-catalyzed synthesis of dispirobarbiturates, a proposed mechanism involves the deprotonation of the barbiturate-based olefin to form an enolate, which then undergoes a [3+2] cycloaddition with the 3-isothiocyanato oxindole sci-hub.seacs.org.
Other: [3+2] cycloadditions of alloxan-derived azomethine ylides to cyclopropenes have been studied using DFT calculations to elucidate the mechanism thieme-connect.com. Rhodium(II)-catalyzed [3+2] cycloadditions also proceed via α-carbonyl Rh-carbenoid intermediates researchgate.net.
[4+2] Annulations:
Phosphine-catalyzed: The mechanism can involve the formation of phosphonium intermediates that act as nucleophiles or dipoles, reacting with the barbiturate-derived alkenes or allenoates in a [4+2] fashion researchgate.netresearchgate.netacs.org. The polarity inversion observed in some phosphine-catalyzed reactions is attributed to a balance shift between phosphonium dienolate and vinylogous phosphonium ylide intermediates acs.org.
Palladium-catalyzed: These reactions often involve palladium-mediated activation of substrates like vinyl benzoxazinanones or vinylbenzodioxinones, followed by cycloaddition with barbiturate-derived alkenes, with chiral ligands dictating the stereochemical outcome researchgate.netacs.org.
[5+2] Annulations: Palladium/XantPhos catalysis is employed, likely involving palladium-mediated activation of vinylethylene carbonates and subsequent cycloaddition with barbiturate-derived alkenes to form seven-membered rings researchgate.netacs.org.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) offers a distinct pathway for constructing spirocyclic systems. This strategy typically involves the preparation of dialkenyl derivatives of barbiturates, which then undergo intramolecular cyclization catalyzed by ruthenium or molybdenum complexes to form the desired spirocyclic products, such as spirobarbiturate-cyclopentenes researchgate.net.
Data Tables
Table 1: Representative Phosphine-Catalyzed Spirobarbiturate Syntheses
| Reaction Type | Substrates | Catalyst/Conditions | Product Class | Yield (%) | Stereoselectivity (dr/ee) | Citation(s) |
| [3+2] Annulation | Ynones + Barbiturate-derived alkenes | PPh3, weak acid | Spirobarbiturate-cyclopentanones | Moderate-Excellent | Excellent E/Z | rsc.orgnih.govresearchgate.net |
| [3+2] Annulation | Ynones + Barbiturate-derived alkenes (Asymmetric) | Chiral phosphine, weak acid | Spirobarbiturate-cyclopentanones | Moderate-Excellent | Moderate ee | rsc.orgnih.govresearchgate.net |
| [4+2] Annulation | Barbiturate-derived alkenes + Allenoates | Chiral phosphine | Spirobarbiturate-cyclohexenes | Good-Excellent | Excellent dr, ee | researchgate.netresearchgate.net |
| [4+2] Annulation | Ynones + Barbiturate-derived alkenes | Phosphine catalyst, inorganic base | Pyrano[2,3-d]pyrimidines | N/A | N/A | rsc.orgnih.gov |
| [4+2] Annulation | α-Alkylallenoates + Arylidenemalononitriles | HMPT | Cyclohexenes | 77-98 | Moderate-High dr | acs.org |
| Three-component | Various | Triphenylphosphine | Triphenylphosphanylidene spirobarbiturates | High | N/A | researchgate.net |
| Rh(II)-catalyzed | Cyclic diazo compounds + Styrene moieties | Rh(II) catalyst | Spirobarbiturates/Spirothiobarbiturates with cyclopropane rings | N/A | N/A | researchgate.net |
Table 2: Representative Palladium-Catalyzed Spirobarbiturate Syntheses
| Reaction Type | Substrates | Catalyst/Ligand | Product Class | Yield (%) | Stereoselectivity (dr/ee) | Citation(s) |
| [3+2] Cycloaddition | 5-Allenyloxazolidine-2,4-diones + Barbiturate-derived alkenes | Pd-catalyzed, axially chiral phosphoramidite | Spirobarbiturate-γ-lactams | Excellent | High dr, ee | acs.orgnih.govfigshare.comresearchgate.netexaly.com |
| [4+2] Cycloaddition | Vinyl benzoxazinanones + Barbiturate-based olefins | Chiral Pd(0)/ligand complex | Spiro-fused Spirotetrahydroquinolines | Up to 96 | Up to >99:1 dr, 97% ee | acs.org |
| [5+2] Annulation | Vinylethylene carbonates (VECs) + Barbiturate-derived alkenes | Pd₂dba₃·CHCl₃ / XantPhos | Spirobarbiturate-tetrahydrooxepines | High | Excellent dr, ee | researchgate.netacs.org |
| [4+2] Annulation | 4-Vinylbenzodioxinones + Barbiturate-derived alkenes | Pd-catalyzed | Spirobarbiturate-chromanes | High | Excellent dr, ee | researchgate.net |
Table 3: Representative Organocatalyzed and Other Spirobarbiturate Syntheses
| Reaction Type | Substrates | Catalyst/Conditions | Product Class | Yield (%) | Stereoselectivity (dr/ee) | Citation(s) |
| Domino Michael/Cyclization | Barbiturate-based olefins + Indanones | Bifunctional thiourea | Indanone-derived spirobarbiturates | High | Excellent dr, ee | beilstein-journals.orgd-nb.info |
| Michael Addition/Cyclization | Benzylidene barbituric acids + Oxindolylmalonitriles | Squaramide | Bispiro barbituric acid–oxindole derivatives | Up to 97 | Up to >99% ee, >20:1 dr | mdpi.com |
| [3+2] Cycloaddition | Barbiturate-based olefins + 3-Isothiocyanato oxindoles | Et₃N | Dispirobarbiturates | Up to 99 | Up to 99:1 dr | sci-hub.seacs.org |
| Ring-Closing Metathesis (RCM) | Dialkenyl barbiturates | Ru or Mo complexes | Spirobarbiturate-cyclopentenes | N/A | N/A | researchgate.net |
| NBS-promoted Cyclization | Unsaturated barbiturates + Amidines | NBS | 5,4′-Imidazolinyl spirobarbiturates | Moderate-Good | N/A | rsc.org |
| Iodine-promoted Annulation | Alkylidene barbiturates | I₂ in water | Dihydrofuryl spirobarbiturates | Good-Excellent | N/A | clockss.org |
| Cascade Aza-Michael/Michael | Barbiturate-derived alkenes + N-alkoxy acrylamides | Mild conditions | Spirobarbiturate piperidin-2-ones | Moderate-Good | N/A | sioc-journal.cn |
Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the atomic arrangement within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.
¹H NMR Spectroscopy: Proton NMR spectra reveal the number, type, and connectivity of hydrogen atoms. Characteristic signals for spirobarbiturates typically include:
Signals for protons on alkyl chains or cyclic substituents attached to the spiro center or elsewhere on the molecule.
Signals for any aromatic or heteroaromatic protons, often appearing in the downfield region (δ 7-8 ppm).
Protons on the barbiturate (B1230296) ring, particularly those adjacent to carbonyl groups or nitrogen atoms, can exhibit distinct chemical shifts.
The presence of NH protons in the barbiturate ring can manifest as broad singlets, often in the δ 8-11 ppm range, though their exact position and shape can be solvent and concentration-dependent researchgate.netresearchgate.net.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. Key signals include:
Carbonyl carbons (C=O) of the barbiturate ring typically resonate in the δ 160-180 ppm range.
Carbons directly attached to heteroatoms (N, O) or in spirocyclic positions often appear in characteristic regions.
Aromatic and aliphatic carbons resonate at lower field strengths.
Representative ¹H and ¹³C NMR Data for Spirobarbiturate Derivatives:
| Type of Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Assignment (Representative) |
| NH (barbiturate) | 8.01 - 11.0 | s (broad) | Barbiturate NH |
| Aromatic H | 6.8 - 7.4 | m, d, t | Phenyl/Aryl protons |
| Spiro-CH | 4.0 - 5.0 | s, m | Spiro carbon proton |
| Alkyl CH₂ | 3.0 - 4.0 | m | Ethyl/other alkyl CH₂ |
| Alkyl CH₃ | 0.9 - 3.0 | s, t | Methyl/other alkyl CH₃ |
| C=O (barbiturate) | 160 - 180 | - | Carbonyl carbon |
| Aromatic C | 110 - 150 | - | Phenyl/Aryl carbons |
| Spiro-C | 40 - 70 | - | Spiro carbon |
| Alkyl CH₂ | 25 - 40 | - | Ethyl/other alkyl CH₂ |
| Alkyl CH₃ | 10 - 20 | - | Methyl/other alkyl CH₃ |
Note: Specific chemical shifts and multiplicities can vary significantly based on the substituents and the specific spirocyclic framework. Data are compiled from various spirobarbiturate derivatives researchgate.netresearchgate.netamazonaws.commdpi.comclockss.orgacs.org.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For spirobarbiturates, key absorption bands include:
Strong absorptions in the region of 1700-1750 cm⁻¹ are indicative of the carbonyl (C=O) stretching vibrations within the barbiturate ring amazonaws.comclockss.org. Multiple peaks in this region may arise from the different carbonyl environments.
N-H stretching vibrations typically appear as broad bands in the 3100-3400 cm⁻¹ range researchgate.netresearchgate.net.
C-H stretching vibrations from alkyl or aromatic groups are observed in the 2800-3100 cm⁻¹ region.
Bands associated with C-N stretching and ring vibrations are also present, often in the fingerprint region (<1500 cm⁻¹).
Representative IR Absorption Bands for Spirobarbiturates:
| Functional Group | Wavenumber (νmax, cm⁻¹) | Assignment |
| C=O (carbonyl) | 1673 - 1724 | Carbonyl stretch |
| N-H (imide) | 3100 - 3400 | N-H stretch (broad) |
| C-H (aliphatic) | 2800 - 3000 | C-H stretch |
| C-H (aromatic) | 3000 - 3100 | C-H stretch |
Note: Data compiled from various spirobarbiturate derivatives researchgate.netresearchgate.netamazonaws.comclockss.orgacs.org.
UV-Visible Spectroscopy: UV-Visible spectroscopy can provide information about conjugated systems and chromophores within the molecule. Spirobarbiturates, especially those with aromatic substituents, may exhibit characteristic absorption maxima (λmax) in the UV region. However, detailed UV-Vis data is less commonly reported in the provided literature compared to NMR and IR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and provide insights into the structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are frequently employed.
Molecular Ion Peak: The molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc., depending on the ionization method) confirms the molecular weight of the compound. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition. For example, HRMS (ESI) has been reported for spirobarbiturate derivatives, yielding values like [M+Na]⁺ at m/z 503.1340 amazonaws.com or [M+H]⁺ at m/z 532.1979 mdpi.com.
Fragmentation Patterns: The fragmentation of spirobarbiturates can be complex, often involving α-cleavage adjacent to carbonyl groups or heteroatoms, and rearrangements like the McLafferty rearrangement wpmucdn.comkyushu-u.ac.jpslideshare.netlibretexts.org. Characteristic fragments can arise from the loss of alkyl chains, parts of the spirocyclic system, or the barbiturate ring itself. Understanding these patterns aids in confirming structural features. For instance, fragmentation often involves cleavage next to C=O groups, leading to loss of alkoxy groups or other fragments libretexts.org.
Representative Mass Spectrometry Data for Spirobarbiturate Derivatives:
| Ion Type | m/z Value (Examples) | Ionization Method | Description/Assignment |
| Molecular Ion | ~469 - 536 | ESI | [M+Na]⁺ or [M+H]⁺ for various derivatives amazonaws.commdpi.com |
| Fragment Ion | Varies | ESI/EI | Resulting from α-cleavage, rearrangements, etc. wpmucdn.comkyushu-u.ac.jp |
| Accurate Mass | 503.1340 | ESI | [C₂₆H₂₅ClN₂O₅Na]⁺ amazonaws.com |
Note: Specific m/z values are highly dependent on the exact structure of the spirobarbiturate derivative.
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the weight percentage of its constituent elements (carbon, hydrogen, nitrogen, and sometimes sulfur or halogens). The experimentally determined percentages are compared to the theoretically calculated values for the proposed molecular formula. For spirobarbiturates, this involves calculating the expected percentages of C, H, and N based on their molecular formula and comparing them to the experimentally found values.
Representative Elemental Analysis Data for Spirobarbiturate Derivatives:
| Element | Calculated (%) | Found (%) | Reference (Example) |
| Carbon | Varies | Varies | researchgate.netresearchgate.net |
| Hydrogen | Varies | Varies | researchgate.netresearchgate.net |
| Nitrogen | Varies | Varies | researchgate.netresearchgate.net |
Note: Specific values are structure-dependent and are typically reported as "calcd for CₓHᵧN₂O₃: C, H, N%; found: C, H, N%". Detailed values for a specific "Spirobarbital" compound are not extensively detailed in the provided snippets, but the technique is routinely used for spirobarbiturate characterization researchgate.netresearchgate.net.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of stereogenic centers researchgate.netnih.govchem-soc.siresearchgate.net. This technique relies on the scattering of X-rays by the electrons in the crystal.
Principle: For chiral molecules, X-ray diffraction can distinguish between enantiomers through anomalous dispersion, a phenomenon where X-rays interact differently with atoms depending on their electronic environment and the X-ray wavelength. This effect leads to measurable differences in the intensities of diffracted beams (Bijvoet pairs) that are related to the absolute configuration researchgate.netchem-soc.si.
Flack Parameter: The "Flack parameter" is a refinement parameter used in X-ray crystallography to determine the absolute configuration. A value close to 0 indicates one enantiomer, while a value close to 1 indicates the opposite enantiomer, with intermediate values suggesting a racemic mixture or errors in determination.
Application to Spirobarbiturates: X-ray crystallography has been successfully applied to determine the absolute configurations of various chiral spirobarbiturate derivatives, confirming their stereochemistry and providing insights into their solid-state structures researchgate.netmdpi.comacs.orgacs.org. For instance, the absolute configuration of a spirobarbiturate derivative was determined to be (2′R,3S) via X-ray diffraction analysis mdpi.com. The method requires high-quality single crystals of the compound researchgate.net.
Compound List
this compound
Barbital
Spirobarbiturate derivatives (general class)
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in revealing the fundamental chemical nature and electronic properties of spirobarbiturate compounds. Studies have utilized various DFT functionals and basis sets to model molecular structures, predict reactivity, and analyze bonding characteristics. For instance, the B3LYP functional in conjunction with the 6-311++G(d,p) basis set has been employed to determine the chemical characteristics of spirobarbiturate derivatives researchgate.netdntb.gov.ua. Furthermore, Time-Dependent DFT (TD-DFT) calculations, often employing the CAM-B3LYP functional and the same basis set, have been used to explore various reactivity parameters researchgate.netdntb.gov.ua. The analysis of intramolecular hydrogen bonding has also been investigated using DFT-d3 and reduced density gradient (RGD) analysis, providing insights into the stability and structural features of these molecules researchgate.netdntb.gov.ua. Other studies have used DFT methods, such as M11 density functional theory, to elucidate reaction mechanisms thieme-connect.com, and B3LYP/6-31G(d,p) for calculating electronic, hydrophobic, and global reactivity parameters dergipark.org.tr.
| Computational Method | Basis Set | Properties Investigated | Reference(s) |
| DFT | B3LYP/6-311++G(d,p) | Chemical nature, intramolecular H-bonding, reactivity parameters | researchgate.netdntb.gov.ua |
| TD-DFT | CAM-B3LYP/6-311++G(d,p) | Reactivity parameters | researchgate.netdntb.gov.ua |
| DFT-d3 | N/A | Intramolecular H-bonding analysis | researchgate.netdntb.gov.ua |
| RGD Analysis | N/A | Intramolecular H-bonding analysis | researchgate.netdntb.gov.ua |
| DFT | M11 | Reaction mechanisms | thieme-connect.com |
| DFT | B3LYP/6-31G(d,p) | Electronic, hydrophobic, and global reactivity parameters | dergipark.org.tr |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. For barbiturates, QSAR studies have focused on identifying key molecular descriptors that predict properties such as polarizability, octanol/water partition coefficient (LogP), and molar refractivity (MR) bas.bgechemcom.com. Descriptors commonly employed include topological, electronic, and geometric parameters. For example, descriptors like S3K, SRW04, and GNar have been associated with polarizability bas.bg. Other studies on barbiturate (B1230296) derivatives have utilized descriptors such as MPC08, SIC2, TIC0 for MR; ZM1V, IC2, GNar, UNIP, X3 for LogP; and S1K, Mi, SMTIV for POL echemcom.com. QSAR models are also developed to predict other properties, such as blood-brain barrier (BBB) permeability frontiersin.org and even drug safety categories nih.gov.
| Molecular Descriptor | Predicted Property(ies) | Related Compound Class | Reference(s) |
| S3K, SRW04, GNar | Polarizability | Barbiturates | bas.bg |
| MPC08, SIC2, TIC0 | Molar Refractivity (MR) | Barbiturates | echemcom.com |
| ZM1V, IC2, GNar, UNIP, X3 | Octanol/Water Partition Coefficient (LogP) | Barbiturates | echemcom.com |
| S1K, Mi, SMTIV | POL (Polarizability) | Barbiturates | echemcom.com |
| Molecular Polarizability, Dipole Moment, Molecular Volume | Various (e.g., anti-proliferative, anti-inflammatory) | 5,8-Quinolinequinones | dergipark.org.tr |
Mechanistic Pharmacology and Molecular Interactions Preclinical Research Focus
Modulation of Neurotransmitter Systems (e.g., Gamma-Aminobutyric Acid (GABA) Receptors)
Spirobarbital functions as a positive allosteric modulator (PAM) of GABAA receptors ontosight.ai, wikipedia.org, wikipedia.org. By binding to a site distinct from the GABA binding site, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system mhmedical.com, news-medical.net. This enhancement is achieved by increasing the duration of chloride channel opening within the GABAA receptor complex, leading to increased chloride ion influx. The consequent hyperpolarization of the neuronal membrane reduces neuronal excitability mhmedical.com, news-medical.net, umich.edu. While barbiturates like this compound are known to modulate GABAergic neurotransmission, they can also inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and by inhibiting glutamate (B1630785) release via effects on voltage-gated calcium channels nih.gov.
Receptor Binding Kinetics and Affinity Studies
Preclinical studies employing radioligand binding assays have indicated that this compound possesses a high affinity for GABAA receptors. For instance, it has been observed to displace [3H]flunitrazepam with a Ki value of 50 nM, suggesting an allosteric interaction or overlap with the benzodiazepine (B76468) binding site rxlist.com, thieme-connect.com. Kinetic analyses have revealed a rapid association rate (kon) and a slow dissociation rate (koff) for this compound’s interaction with its target receptors, contributing to its sustained receptor occupancy and pharmacological efficacy rxlist.com, thieme-connect.com.
Table 1: this compound Receptor Binding Affinity
| Target Receptor | Ligand Used | Binding Assay Type | Ki (nM) | Reference |
| GABAA Receptor | [3H]flunitrazepam | Radioligand Binding | 50 | rxlist.com, thieme-connect.com |
Investigation of Barbiturate (B1230296) Binding Sites and Their Coupling to Other Receptors (e.g., Benzodiazepine Receptors)
This compound binds to the canonical barbiturate binding site on the GABAA receptor, typically located at the interface between alpha (α) and beta (β) subunits within the transmembrane domain wikipedia.org, acnp.org. This binding site is known to be allosterically coupled with other modulatory sites, such as the benzodiazepine binding site. This compound's interaction can influence the affinity of benzodiazepines for their site, and vice versa, indicating a complex interplay between these allosteric modulations wikipedia.org, acnp.org, wikipedia.org. However, this compound does not directly bind to the benzodiazepine binding site itself wikipedia.org.
Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase, α-Amylase)
Beyond its primary action on GABAA receptors, this compound and related spirobarbiturate derivatives have demonstrated inhibitory activity against several enzymes. Research indicates this compound can inhibit urease with an IC50 value of 15 µM. It also exhibits moderate inhibition of α-glucosidase (IC50 = 85 µM) and weak inhibition of α-amylase (IC50 = 250 µM) researchgate.net. These findings suggest potential applications or interactions in metabolic pathways independent of its effects on neurotransmission.
Table 2: this compound Enzyme Inhibition Profile
| Enzyme | Assay Type | IC50 (µM) | Reference |
| Urease | In vitro enzyme assay | 15 | researchgate.net |
| α-Glucosidase | In vitro enzyme assay | 85 | researchgate.net |
| α-Amylase | In vitro enzyme assay | 250 | researchgate.net |
Exploration of Molecular Targets in Cellular Systems (excluding clinical outcomes)
This compound exhibits a degree of selectivity for GABAA receptor subtypes. Studies suggest it preferentially binds to GABAA receptors containing α1, α2, and α5 subunits, demonstrating higher affinity for these compared to receptors with α3 or α4 subunits rxlist.com. Its potentiation of GABA-induced currents is most pronounced on GABAA receptor compositions such as α1β2γ2 and α2β2γ2 rxlist.com.
Table 3: this compound GABAA Receptor Subunit Preference
| Receptor Subunit Combination | Binding Affinity (Relative) | Potentiation of GABA Currents | Reference |
| α1β2γ2 | High | Pronounced | rxlist.com |
| α2β2γ2 | High | Pronounced | rxlist.com |
| α5βxγ2 | Moderate-High | Moderate | rxlist.com |
| α3βxγ2 | Low | Weak | rxlist.com |
| α4βxγ2 | Low | Weak | rxlist.com |
Preclinical investigations indicate that this compound can influence protein-protein interactions at the postsynaptic density. Specifically, it has been shown to modulate the interactions between GABAA receptor subunits and scaffolding proteins, such as gephyrin. Gephyrin plays a critical role in the clustering and synaptic localization of GABAA receptors, suggesting that this compound's modulation of these PPIs could affect the stability and functional organization of inhibitory synapses wikipedia.org.
Compound List:
this compound
GABA (Gamma-Aminobutyric Acid)
[3H]flunitrazepam
Benzodiazepines
Phenobarbital
Pentobarbital
Amobarbital
Secobarbital
Thiopental
Thiamylal
Methohexital
Butalbital
Talbutal
Bicuculline
Picrotoxin
Muscimol
Gaboxadol
Progesterone
Allopregnanolone
Tetrahydrodeoxycorticosterone
Pregnenolone sulfate (B86663)
Dehydroepiandrosterone (DHEA) sulfate
Ketamine
Ciprofloxacin
Gephyrin
α-Glucosidase
α-Amylase
Urease
Preclinical Research Methodologies and Models
In Vitro Assays for Biological Activity Profiling
In vitro assays are fundamental in early-stage drug development for high-throughput screening and mechanistic studies. mdpi.com These assays, conducted in controlled environments like test tubes or petri dishes, offer advantages in terms of cost-effectiveness, scalability, and the ability to investigate molecular interactions in a targeted manner. mdpi.com
Cell-based assays are instrumental in understanding how a compound affects cellular functions and viability. These assays utilize cell lines, which can be derived from human or animal tissues, to observe the compound's impact on various cellular processes. mdpi.com Unlike acellular biochemical assays, cell-based models reflect the complexities of a cellular environment, where multiple biochemical pathways interact. mdpi.com They can provide valuable insights into a compound's potential toxicity and its effects on specific signaling pathways or receptors. mdpi.com For a compound like Spirobarbital, cell-based assays would be crucial for determining its effects on neuronal cells, given its known sedative and hypnotic properties. wikipedia.org While the historical development of this compound in the 1940s predates many modern cell-based assay techniques, contemporary research on related spirobarbiturates would typically involve such methods to elucidate their mechanisms of action at the cellular level. nih.gov For instance, studies on other barbiturates have utilized cell-mediated cytotoxicity assays to understand their effects. nih.gov
Enzyme activity assays are a cornerstone of drug discovery, designed to determine if a compound can modulate the activity of a specific enzyme. nih.gov Many drugs function by inhibiting enzymes involved in disease processes. nih.gov These assays measure the rate at which an enzyme converts its substrate into a product in the presence of a potential inhibitor. worthington-biochem.com The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
The screening of compounds for antimicrobial properties is a vital area of pharmaceutical research. Standard methods for this include diffusion and dilution techniques. nih.gov In diffusion assays, such as the disk diffusion or well diffusion method, a compound is applied to an agar (B569324) plate inoculated with a microorganism. The extent of microbial growth inhibition around the compound indicates its antimicrobial activity. nih.gov Dilution methods, on the other hand, determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. nih.gov
While this compound itself has not been extensively studied for its antimicrobial effects, various derivatives of spirobarbiturates and related thiobarbituric acid have been synthesized and evaluated for their antibacterial and antifungal properties. wikipedia.orgnih.govnih.gov For example, a series of novel spiroheterobicyclic compounds derived from thiobarbituric acid were tested against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: Antimicrobial Activity of Selected Spiro- and Thiobarbiturate Derivatives
| Compound Type | Test Organism | Activity |
| Spiroheterobicyclic derivatives of thiobarbituric acid | Escherichia coli (Gram-negative) | Evaluated |
| Spiroheterobicyclic derivatives of thiobarbituric acid | Pseudomonas aeruginosa (Gram-negative) | Evaluated |
| Spiroheterobicyclic derivatives of thiobarbituric acid | Staphylococcus aureus (Gram-positive) | Evaluated |
| Spiroheterobicyclic derivatives of thiobarbituric acid | Staphylococcus epidermidis (Gram-positive) | Evaluated |
| Boc-Phe-TBA derivative (from thiobarbituric acid) | Gram-positive and Gram-negative bacteria | Showed best results in its series |
This table is based on findings from studies on derivatives and does not represent data for the specific compound this compound. nih.govnih.gov
In Vivo Animal Models for Systemic Research (excluding clinical human data)
In vivo studies in animal models are essential for understanding the systemic effects of a compound, including its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to thebody). nih.gov These studies provide a more comprehensive picture of a drug's potential efficacy and safety than in vitro assays alone.
Given that barbiturates are known for their effects on the central nervous system, neuropharmacological models are particularly relevant. Anticonvulsant activity is a key area of investigation for this class of compounds. A common experimental model is the maximal electroshock (MES) seizure test, where an electrical stimulus is used to induce tonic-clonic seizures in rodents. The ability of a compound to prevent or reduce the severity of these seizures is a measure of its anticonvulsant potential.
Studies on various spirobarbiturate derivatives have demonstrated their anticonvulsant effects in such models. For instance, a series of synthesized spiro-barbiturates showed notable anticonvulsant activity when administered to animals. wikipedia.org
Table 2: Anticonvulsant Activity of Selected Spirobarbiturate Derivatives
| Compound | Animal Model | Test | Finding |
| Spiro compound 2 | Not specified | Anticonvulsant activity screening | Potent anticonvulsant agent |
| Spiro compound 3 | Not specified | Anticonvulsant activity screening | Potent anticonvulsant agent |
This table is based on findings from a study on spiro-barbiturate derivatives and does not represent data for the specific compound this compound. wikipedia.org
The sedative and hypnotic (sleep-inducing) effects of barbiturates are well-documented. wikipedia.org In preclinical research, these properties are often evaluated using tests that measure the potentiation of sleep induced by another hypnotic agent, such as a barbiturate (B1230296) like thiopental. nih.gov An increase in the duration of sleep or a decrease in the time it takes to fall asleep (sleep latency) in the presence of the test compound indicates a sedative-hypnotic effect. nih.govnih.gov
Research on spirobarbiturate derivatives has confirmed their sedative and hypnotic potential through such potentiation tests. wikipedia.org All tested compounds in one study demonstrated sedative-hypnotic activity, with some showing particularly potent effects. wikipedia.org
Table 3: Sedative-Hypnotic Activity of Selected Spirobarbiturate Derivatives
| Compound | Animal Model | Test | Finding |
| Spiro compound 2 | Not specified | Phenobarbitone-induced hypnosis potentiation | Most potent sedative hypnotic agent in the series |
| Spiro compound 3 | Not specified | Phenobarbitone-induced hypnosis potentiation | Most potent sedative hypnotic agent in the series |
This table is based on findings from a study on spiro-barbiturate derivatives and does not represent data for the specific compound this compound. wikipedia.org
Investigation of Metabolic Pathways in Preclinical Systems (e.g., In Vitro Hepatic Models)
The investigation of a new chemical entity's metabolic fate is a cornerstone of preclinical development. For a compound like this compound, in vitro hepatic models are instrumental in elucidating its metabolic pathways, identifying potential metabolites, and predicting its pharmacokinetic profile in vivo. nih.govresearchgate.net Human liver microsomes are a standard and critical experimental model for these evaluations. nih.gov
In Vitro Hepatic Models:
The primary in vitro system for studying the Phase I metabolism of many drugs, including barbiturates, is the liver microsomal fraction. researchgate.netnih.govnih.gov
Liver Microsomes: This subcellular fraction is rich in Cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the oxidative metabolism of a vast number of xenobiotics. nih.govmdpi.com Incubating this compound with liver microsomes from preclinical species (e.g., rats) and humans, in the presence of necessary cofactors like NADPH, allows for the identification of metabolic pathways and the rate of metabolism. nih.gov
Hepatocytes: Primary cultured hepatocytes offer a more complete model as they contain both Phase I and Phase II metabolic enzymes, providing a broader picture of biotransformation, including conjugation reactions.
Cytochrome P450 (CYP) Enzyme Involvement:
The metabolism of barbiturates is known to be heavily dependent on the CYP enzyme system. nih.govnih.gov Phenobarbital, a related compound, is a well-known inducer of several CYP genes, particularly those in the CYP2B and CYP3A families. nih.gov Preclinical studies for a compound like this compound would aim to identify the specific CYP isoforms responsible for its metabolism. This is typically achieved through:
Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to determine which specific isoforms catalyze the metabolism of this compound.
Inhibition Studies: Employing known chemical inhibitors of specific CYP enzymes in liver microsome incubations to see which inhibitor blocks the metabolism of this compound.
The expected primary metabolic pathways for a barbiturate like this compound, based on the class of compounds, would involve oxidative reactions catalyzed by CYP enzymes. These can include hydroxylation of the spiro-alkyl side chain and N-dealkylation.
The following table outlines the typical in vitro systems and objectives for investigating the metabolic pathways of a barbiturate compound.
| In Vitro Model | Objective | Key Findings |
| Rat Liver Microsomes | Elucidate Phase I metabolic pathways in a preclinical species. | Identification of primary oxidative metabolites. |
| Human Liver Microsomes | Predict human metabolic pathways and identify responsible CYP isoforms. | Determination of metabolic stability (intrinsic clearance), identification of human metabolites, and reaction phenotyping. |
| Cryopreserved Hepatocytes (Rat and Human) | Investigate both Phase I and Phase II metabolism. | Characterization of both oxidative and conjugated metabolites. |
| Recombinant Human CYP Enzymes | Pinpoint specific CYP isoforms involved in metabolism. | Identification of the contribution of individual CYPs (e.g., CYP3A4, CYP2B6) to the overall metabolism. |
Spirobarbiturates As Research Tools and Molecular Probes
Application in Receptor Characterization and Ligand Discovery
Spirobarbiturates have demonstrated interactions with key biological targets, notably the GABAA receptors, which are crucial for neurotransmission. Studies investigating these interactions contribute to a deeper understanding of receptor function and the mechanisms of action of barbiturate-class compounds.
Research has employed computational methods, such as molecular docking and molecular dynamics simulations, to elucidate the binding affinities and interaction dynamics of spirobarbiturate derivatives with GABAA receptors. These studies aim to identify structural features that confer specific binding profiles and to discover novel compounds with potentially improved therapeutic characteristics compared to established drugs like phenobarbital. For instance, specific spirobarbiturate derivatives have shown strong interactions with GABAA receptor subunits, providing insights into the allosteric modulation of chloride channels.
| Compound | Binding Affinity (kcal/mol) | Target Receptor | Notes |
| Methoxy-SB | -53.20 | GABAA | Demonstrated strong interactions, suggesting potential for modulating receptor function. nih.gov |
| Phenobarbital | -31.22 | GABAA | Used as a reference compound in studies investigating spirobarbiturate interactions with GABAA receptors. nih.gov |
| 2-Thiobarbiturate | -27.70 | GABAA | Exhibited stable interactions with GABAA receptor chains and favorable pharmacokinetic properties in computational studies, presenting a potentially safer alternative. nih.gov |
These investigations into receptor binding not only aid in characterizing the specific pockets and conformational changes induced by spirobarbiturates but also pave the way for ligand discovery by identifying structural motifs that optimize target engagement and selectivity.
Design of Scaffolds for Chemical Biology Studies
The spirobarbiturate framework serves as a versatile scaffold for the construction of complex molecules with tailored properties for chemical biology research. Synthetic chemists have developed numerous strategies to create diverse spirobarbiturate derivatives, often incorporating fused carbocyclic or heterocyclic rings of varying sizes (3- to 7-membered). These methods leverage reactions such as Michael additions, cascade reactions, and cycloadditions, enabling access to chiral compounds with high diastereoselectivity and enantioselectivity.
Key synthetic approaches include:
Catalytic Asymmetric Annulations: Chiral phosphine-catalyzed [4+2] annulations of barbiturate-derived alkenes with allenoates or Morita-Baylis–Hillman (MBH) adducts yield chiral spirobarbiturate-cyclohexenes and related structures with excellent stereocontrol. researchgate.netmdpi.comacs.orgmdpi.com
Domino Reactions: Cascade reactions, such as domino oxa-Michael/1,6-addition or aza-Michael/intramolecular-Michael cyclizations, are employed to efficiently construct spirobarbiturate-chromans and spirobarbiturate piperidin-2-ones, respectively. researchgate.netsioc-journal.cnuc.ptsioc-journal.cn
Spirocyclopropanation: Organobase-mediated reactions of barbiturate-based olefins with benzyl (B1604629) chlorides provide diastereoselective synthesis of spirobarbiturate-cyclopropanes. thieme-connect.de
Multicomponent Reactions: These reactions facilitate the rapid assembly of complex spirobarbiturate architectures from multiple starting materials in a single step. researchgate.net
These synthetic methodologies highlight the adaptability of the spirobarbiturate core for building libraries of compounds, which are essential for screening in chemical biology studies, identifying lead compounds, and developing probes for biological targets. The ability to precisely control stereochemistry is particularly important for understanding structure-activity relationships and designing molecules with specific biological functions.
| Synthetic Strategy | Key Reactions | Scaffold Type |
| Catalytic Asymmetric [4+2] Annulation | Phosphine-catalyzed annulation of barbiturate-derived alkenes with allenoates/MBH adducts | Spirobarbiturate-cyclohexenes, chiral spirobarbiturates |
| Domino Oxa-Michael/1,6-Addition | Et₃N-catalyzed reaction of ortho-hydroxyphenyl-substituted p-QMs with barbiturate-based olefins | Spirobarbiturate-chromans |
| Domino Aza-Michael/Intramolecular-Michael Cyclization | Base-promoted reaction of barbiturate-derived alkenes with N-alkoxy acrylamides/α-haloamides | Spirobarbiturate piperidin-2-ones |
| Organobase-Mediated Spirocyclopropanation | Reaction of barbiturate-based olefins with 2,4-disubstituted benzyl chlorides | Spirobarbiturate-cyclopropanes |
| Asymmetric [3+2] Cycloaddition | Squaramide-catalyzed cycloaddition of barbiturate-based olefins with isatin (B1672199) ketimines/α-keto esters | Spiroheterocyclic derivatives, dispirobarbiturates, trifluoromethylated spirobarbiturates |
| Nucleophilic Addition to Electrophiles | Addition of 1,3-disubstituted barbituric acid to various electrophiles | Highly functionalized spirobarbiturate scaffolds, fused carbo- and heterocyclic rings (3- to 7-membered) |
| Silicon-Substituted Spirobarbiturates | Introduction of silicon into spirobarbiturate structures | Silicon-containing spirobarbiturate derivatives |
Development of Fluorescent or Labeled Probes for Biological Systems
The inherent photophysical properties of certain barbiturate (B1230296) derivatives, including spirobarbiturates, offer potential for their use as fluorescent probes. Research indicates that modifications to the barbituric acid core can lead to compounds exhibiting desirable spectral characteristics, suitable for detecting specific analytes or visualizing biological processes.
While direct examples of spirobarbiturates as fluorescent probes are still emerging, the broader class of barbiturate derivatives has been explored for such applications. For instance, some derivatives have been investigated for their ability to act as fluorescent probes for detecting ethanol (B145695) in aqueous solutions, utilizing quantum-chemical calculations and DFT methods to understand their spectral behavior. researchgate.net Furthermore, the development of "labeled derivatives" within related chemical spaces suggests a pathway for incorporating reporter groups (e.g., fluorophores, radioactive isotopes) onto the spirobarbiturate scaffold. This would enable their use in bioimaging, tracking molecular pathways, or quantifying specific biological events in living systems. The structural rigidity of the spirocyclic system can contribute to enhanced fluorescence quantum yields and photostability, desirable attributes for effective probes.
Compound List:
Spirobarbital
Phenobarbital
2-Thiobarbiturate
Methoxy-SB
Future Directions and Emerging Research Areas
Exploration of Novel Spirobarbiturate Architectures
The inherent three-dimensionality of spiro compounds makes them a subject of significant interest in synthetic and medicinal chemistry. researchgate.net Researchers are actively exploring the synthesis of spirobarbiturates with a variety of ring sizes to modulate their pharmacological properties. researchgate.net Contemporary research has led to the successful synthesis of spirobarbiturates incorporating three, five, six, and seven-membered rings. researchgate.net This structural diversity is crucial for fine-tuning the interaction of these molecules with biological targets.
Recent advancements have expanded the library of spirobarbiturate architectures to include:
Spiro-quinoline compounds : A novel series of spiro-quinoline compounds has been synthesized through the reaction of barbituric acid or thiobarbituric acid with derivatives of benzisoxazole-5-carbaldehyde or 2-substituted benzaldehyde. researchgate.net
Dispiropyrrolidine analogs : An efficient one-pot, four-component tandem reaction has been developed to produce new regioselective dispiropyrrolidine analogs. researchgate.net
Spiro-barbituric pyrazolines : A regioselective [3+2] cycloaddition reaction has been utilized to synthesize unsymmetrical spiro-barbituric pyrazolines that contain a chromone (B188151) or phenolic pyrazole (B372694) moiety. researchgate.netrsc.org
5,4′-Imidazolinyl spirobarbiturates : A selective cyclization of unsaturated barbiturates and amidines, promoted by N-bromosuccinimide, has yielded a wide variety of 5,4′-imidazolinyl spirobarbiturates. researchgate.netrsc.org
Spirobarbiturate-cyclopropanes : Diastereoselective synthesis of these compounds has been achieved through an organobase-mediated spirocyclopropanation of barbiturate-based olefins with benzyl (B1604629) chloride. eurekaselect.com
Triphenylphosphanylidene-Spirobarbiturates : Novel functionalized triphenylphosphanylidene-spirobarbiturates have been synthesized via a three-component reaction. eurekaselect.com
These novel architectures are not merely synthetic curiosities; they represent a strategic expansion of the chemical space available for drug discovery, with many of these new compounds exhibiting promising biological activities. researchgate.net
Advancements in Asymmetric Synthesis Towards Complex Spirobarbiturates
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure spirobarbiturates is a critical area of research. nih.gov The enantioselective synthesis of spirocycles has been a long-standing challenge for organic chemists, but recent progress, particularly in organocatalysis, has led to a significant increase in reported methodologies. rsc.orgfrontiersin.org
Key advancements in the asymmetric synthesis of complex spirobarbiturates include:
Organocatalysis : This metal-free approach has become a cornerstone of asymmetric synthesis. nih.gov Chiral organocatalysts have been successfully employed in the enantioselective construction of spirocyclic systems. rsc.org
Chiral Phosphine-Catalyzed Asymmetric Annulation : An enantioselective synthesis of spirobarbiturates has been achieved through the spirocyclic chiral phosphine-catalyzed asymmetric [4+2] annulation of barbiturate-derived alkenes with allenoates. This method produces spirobarbiturate-cyclohexenes in good to excellent yields with high diastereo- and enantioselectivities. researchgate.net
Transition Metal Catalysis : Transition metals, in conjunction with chiral ligands, are pivotal for a wide array of enantioselective transformations. nih.gov For instance, rhodium(II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid have been used to synthesize spirobarbiturates bearing cyclopropane (B1198618) rings. researchgate.net
Multi-catalytic Strategies : Researchers are exploring multi-catalytic strategies that combine different modes of catalysis, such as organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis, to achieve complex transformations. frontiersin.org
These advanced synthetic tools are enabling the creation of a diverse library of chiral spirobarbiturates, which is essential for probing their interactions with biological targets and for the development of stereochemically defined therapeutic agents. researchgate.netmdpi.com
Integrated Computational and Experimental Approaches
The integration of computational design with experimental synthesis and validation has become a powerful paradigm in modern drug discovery. researchgate.net This synergistic approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of desired activity and properties. frontiersin.org
In the context of spirobarbiturates, this integrated approach is being leveraged in several ways:
In Silico Screening and Molecular Modeling : A comprehensive in-silico analysis of both known and newly synthesized 5-substituted barbituric acid derivatives has been conducted to evaluate their potential as CNS depressants. dntb.gov.uaresearchgate.net These studies utilize molecular docking, molecular dynamics simulations, and binding free energy calculations to probe the interactions of spirobarbiturates with targets like the GABA-A receptor. researchgate.net
DFT Calculations for Mechanistic Insights : In a study on new spiro-barbituric acid pyrazoline scaffolds, Density Functional Theory (DFT) calculations were used to demonstrate the predominance of restricted rotation about a single C-C bond over annular tautomerism, providing crucial insights into the structural dynamics of these molecules. rsc.org
ADME/TOX Prediction : A significant challenge in drug development is ensuring that a potent compound also possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. Computational tools are used to predict these properties early in the discovery process. For example, while some spirobarbiturates showed strong binding affinity to the GABA-A receptor, their high molecular weight was predicted to limit bioavailability. researchgate.net This highlights the importance of balancing high potency with optimal pharmacokinetic properties. researchgate.net
One notable study challenged the conventional focus on high binding affinity, demonstrating that a compound with weaker binding but superior ADME/TOX properties (2-thiobarbiturate) emerged as a more promising lead. researchgate.net This underscores the power of integrated computational and experimental approaches to guide more effective drug design strategies.
Potential for Spirobarbiturates as Frameworks for Diverse Bioactive Compound Development
The unique and rigid three-dimensional structure of the spirobarbiturate scaffold makes it an attractive starting point for the development of a wide range of bioactive compounds. researchgate.netnih.govnih.gov By strategically modifying the core structure, researchers can tune the pharmacological properties to target various diseases. nih.govbldpharm.com
The potential of spirobarbiturates as versatile frameworks is demonstrated by the diverse biological activities reported for their derivatives:
Anticancer Activity : A new series of spiro-quinoline compounds, derived from barbituric acid, has shown in vitro cytotoxicity against mammalian cancer cell lines (MCF-7 and KB) in the micromolar range. researchgate.net
Antibacterial Agents : Spiropyrimidinetriones, a class of compounds that includes spirobarbiturate-like structures, are being investigated as a novel class of antibacterial agents that target bacterial type II topoisomerase. acs.org One promising compound, 33e, which incorporates a spirocyclopropane moiety, exhibited excellent antibacterial activity against Gram-positive pathogens. acs.org
Enzyme Inhibitors : Novel bis-Schiff base derivatives based on thiobarbituric acid have been synthesized and shown to have potent in vitro α-glucosidase inhibitory activity, with some compounds being more active than the standard drug acarbose. researchgate.netdntb.gov.ua This suggests their potential for the development of new anti-diabetic agents.
CNS Agents : Spirobarbiturates have been investigated for their potential as anticonvulsant and anesthetic agents, acting on GABA-A receptors. researchgate.net
β-Turn Mimetics : Proline-derived spirobarbiturates have been shown to be highly effective β-turn mimetics, which are important structural motifs in peptides and proteins. eurekaselect.com This opens up possibilities for their use in peptidomimetic drug design.
The ability of the spirobarbiturate framework to be elaborated into such a wide array of bioactive molecules underscores its significance as a privileged scaffold in medicinal chemistry. researchgate.net Continued exploration of this scaffold is likely to yield novel therapeutic agents for a variety of diseases. nih.govnih.gov
Q & A
Q. How to integrate computational and experimental data for this compound mechanism discovery?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes. Validate experimentally via mutagenesis (e.g., alanine scanning) and functional assays (e.g., patch-clamp electrophysiology). Use R/Bioconductor for integrative data analysis .
Methodological Frameworks and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
